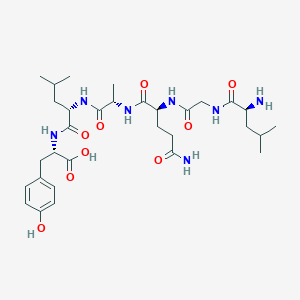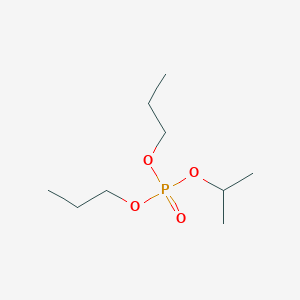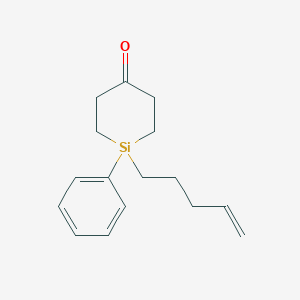
1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of silinanes, which are silicon-containing analogs of cycloalkanes. The presence of a phenyl group and a pent-4-en-1-yl substituent attached to the silicon atom imparts distinct chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one typically involves the following steps:
Formation of the Silinan Ring: The initial step involves the formation of the silinan ring through a cyclization reaction. This can be achieved by reacting a suitable silicon precursor with an appropriate cyclizing agent under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide is reacted with the silinan intermediate.
Addition of the Pent-4-EN-1-YL Group: The final step involves the addition of the pent-4-en-1-yl group through a hydrosilylation reaction, where the silinan intermediate is reacted with pent-4-en-1-yl chloride in the presence of a catalyst such as platinum or palladium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or silanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.
Substitution: The phenyl and pent-4-en-1-yl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (toluene, dichloromethane).
Major Products:
Oxidation: Silanol, silanone derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated or nucleophile-substituted silinan derivatives.
Scientific Research Applications
1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Phenylsilinan-4-one: Lacks the pent-4-en-1-yl group, resulting in different chemical properties and reactivity.
1-(Pent-4-EN-1-YL)-1-methylsilinan-4-one: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one is unique due to the presence of both phenyl and pent-4-en-1-yl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
184910-28-9 |
|---|---|
Molecular Formula |
C16H22OSi |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
1-pent-4-enyl-1-phenylsilinan-4-one |
InChI |
InChI=1S/C16H22OSi/c1-2-3-7-12-18(13-10-15(17)11-14-18)16-8-5-4-6-9-16/h2,4-6,8-9H,1,3,7,10-14H2 |
InChI Key |
KNPDDFKSUZDXNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC[Si]1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)
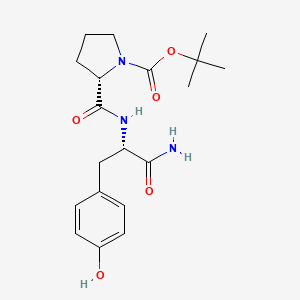
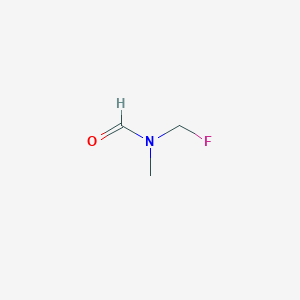
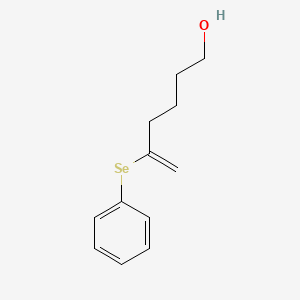
![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)
![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)
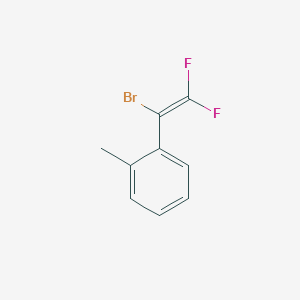

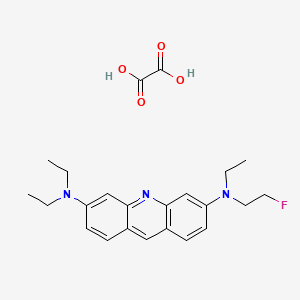

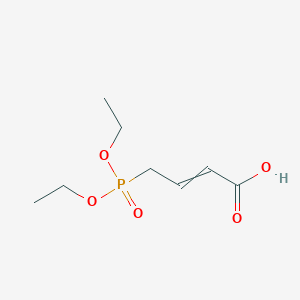
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
